molecular formula C8H18N2O4S B11937902 (R)-Valiltramiprosate

(R)-Valiltramiprosate

Cat. No.: B11937902
M. Wt: 238.31 g/mol
InChI Key: NRZRFNYKMSAZBI-SSDOTTSWSA-N
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Description

Current Understanding of Amyloid-Beta Pathogenesis in Neurodegeneration

The amyloid cascade hypothesis has been a central framework in the study of Alzheimer's disease. nih.gov This hypothesis posits that the accumulation and aggregation of amyloid-beta (Aβ) peptides are a critical initiating event in the disease process. frontiersin.orgresearchgate.net Aβ is a peptide fragment derived from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase. nih.govresearchgate.net

Under normal physiological conditions, Aβ is produced and cleared from the brain. However, in Alzheimer's disease, there is a dyshomeostasis of Aβ, leading to its accumulation. nih.gov This accumulation results in the formation of soluble oligomers, which are considered highly neurotoxic, and insoluble fibrils that deposit as senile plaques. nih.govpatsnap.com These Aβ aggregates are believed to trigger a cascade of downstream events, including:

Synaptic Dysfunction and Loss: Soluble Aβ oligomers are particularly damaging to synapses, the connections between neurons, leading to impaired communication and cognitive decline. nih.govmdpi.com

Tau Pathology: Aβ aggregation can lead to the hyperphosphorylation of tau protein, another key protein in Alzheimer's disease, which then forms neurofibrillary tangles (NFTs) within neurons. frontiersin.org

Neuroinflammation: The presence of Aβ plaques can activate microglia, the brain's immune cells, leading to a chronic inflammatory state that contributes to neuronal damage. nih.govmdpi.com

Oxidative Stress: Aβ accumulation is associated with increased oxidative stress, further contributing to cellular damage. nih.gov

While the amyloid hypothesis has been influential, the correlation between the density of amyloid plaques and the severity of dementia is not always strong. nih.gov This has led to a refined understanding that the soluble, oligomeric forms of Aβ may be more directly related to the disease state than the insoluble plaques. nih.gov

Strategic Approaches in Chemical Compound Development for Amyloid-Targeting

The central role of amyloid-beta in the pathogenesis of Alzheimer's disease has made it a primary target for therapeutic intervention. nih.gov Research and development efforts have focused on several key strategies to counteract the effects of Aβ:

Inhibiting Aβ Production: This approach targets the enzymes responsible for generating Aβ from APP.

β-Secretase (BACE1) Inhibitors: These compounds aim to block the initial cleavage of APP by BACE1, thereby reducing the production of Aβ. nih.gov

γ-Secretase Inhibitors and Modulators: These molecules are designed to inhibit or alter the activity of γ-secretase to prevent the final cleavage step that produces Aβ. nih.gov

Preventing Aβ Aggregation: This strategy focuses on preventing the Aβ monomers from clumping together to form toxic oligomers and fibrils. Small molecules are being developed to bind to Aβ and stabilize it in a non-toxic form. nih.govalzheon.com

Promoting Aβ Clearance: This involves enhancing the natural mechanisms for removing Aβ from the brain.

Immunotherapy: This includes both active and passive immunization strategies. Monoclonal antibodies that target different forms of Aβ (fibrillar, prefibrillar, or oligomeric) have been developed to promote their clearance. nih.govmdpi.com

Targeting Clearance Receptors: Research is exploring ways to enhance the function of receptors and transporters that are involved in clearing Aβ from the brain.

The development of amyloid-targeting therapies has faced significant challenges, with many clinical trials failing to demonstrate clear clinical benefits. frontiersin.org This has led to a deeper investigation into the complexities of Aβ pathology and the need for early intervention, as Aβ accumulation begins many years before clinical symptoms appear. frontiersin.org

Overview of (R)-Valiltramiprosate as a Chemical Entity in Research Context

This compound, also known as ALZ-801, is an investigational small molecule being developed as a potential treatment for Alzheimer's disease. patsnap.comalzheon.com It is a prodrug of tramiprosate, meaning it is converted into the active compound, tramiprosate, in the body. nih.gov this compound is categorized as an amyloid-targeting agent that specifically aims to inhibit the formation of neurotoxic amyloid-beta oligomers. patsnap.comalzheon.com

The development of this compound represents a strategic shift in amyloid-targeting therapies, moving from a focus on clearing existing plaques to preventing the formation of the initial toxic species. alzheon.com By inhibiting the aggregation of Aβ monomers, this compound aims to intervene early in the amyloid cascade and prevent the downstream pathological events that lead to neurodegeneration. alzheon.comalzheon.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O4S

Molecular Weight

238.31 g/mol

IUPAC Name

3-[[(2R)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m1/s1

InChI Key

NRZRFNYKMSAZBI-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NCCCS(=O)(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCCCS(=O)(=O)O)N

Origin of Product

United States

Chemical Design and Synthesis of R Valiltramiprosate

Stereoselective Synthetic Methodologies for (R)-Valiltramiprosate

The synthesis of this compound involves stereoselective methods to ensure the correct chirality of the final compound, which is crucial for its biological activity. The process begins with the coupling of a protected L-valine derivative with 3-aminopropanesulfonic acid (tramiprosate). A general procedure involves dissolving the starting materials in a suitable solvent, followed by a reaction with coupling agents.

A described method for a related compound involves dissolving the solid material in water and passing it through an ion-exchange column. newdrugapprovals.org The acidic fractions are then treated with concentrated hydrochloric acid and heated. newdrugapprovals.org After removing water, the residue is refluxed in ethanol, leading to crystallization of the product upon cooling. newdrugapprovals.org The solid is collected by filtration and can be further purified by recrystallization from a water/ethanol mixture. newdrugapprovals.org The stereochemistry, specifically the (S)-configuration at the valine alpha-carbon, is a critical aspect of the synthesis, ensuring the desired biological properties of the prodrug. nih.govwikipedia.org

Prodrug Design Principles: Rationale for Valine Conjugation

The conjugation of L-valine to tramiprosate to form this compound is a deliberate prodrug strategy aimed at overcoming the limitations of the parent drug, tramiprosate. researchgate.netnih.gov Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. wuxiapptec.com

The primary rationale for the valine conjugation is to enhance the oral bioavailability and pharmacokinetic consistency of tramiprosate. researchgate.netnewdrugapprovals.orgnih.gov Tramiprosate itself has suboptimal absorption from the gastrointestinal tract. By attaching valine, the resulting prodrug, this compound, can utilize amino acid transporters in the gut, leading to improved absorption. researchgate.netnih.gov This modification results in a more consistent and higher plasma concentration of the active moiety compared to direct administration of tramiprosate. newdrugapprovals.orgnih.gov Furthermore, this approach has been shown to improve gastrointestinal tolerability. researchgate.netnih.gov

FeatureTramiprosateThis compound (ALZ-801)
Drug Type Active DrugProdrug nih.gov
Oral Bioavailability Suboptimal researchgate.netImproved researchgate.netnih.gov
Pharmacokinetic Profile VariableMore Consistent researchgate.netnih.gov
GI Tolerability Lower newdrugapprovals.orgImproved researchgate.netnewdrugapprovals.org

Following oral administration, this compound undergoes rapid and complete bioactivation. nih.govnih.gov The amide bond linking valine and tramiprosate is enzymatically cleaved, releasing L-valine and the active parent drug, tramiprosate (homotaurine). nih.govnih.gov

Solid-State Characterization and Polymorphism Analysis of the Active Pharmaceutical Ingredient

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and manufacturability. An extensive analysis was conducted to characterize the crystalline form and assess the potential for polymorphism in this compound. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physical properties, which can impact the performance of the drug product. The analysis of the this compound API revealed that it exists as a single, pure polymorphic form. researchgate.net

Analytical TechniquePurpose in this compound AnalysisFinding
High-Throughput Transmission XRPD Initial Polymorph ScreeningShowed artifactual peaks researchgate.net
Reflectance Mode XRPD Accurate Crystal Form MonitoringConfirmed a single, pure polymorph researchgate.net
Capillary Mode XRPD Confirmatory Polymorphism AnalysisCorroborated reflectance mode findings researchgate.net
Phase Light Microscopy Crystal Morphology ObservationRevealed diverse crystal habits (e.g., tetrahedron, needles) researchgate.net

Molecular Mechanism of Action: Inhibition of Amyloid Beta Aggregation

Fundamental Principles of Amyloid-Beta Oligomerization and Fibrillization

The amyloid cascade hypothesis posits that the extracellular accumulation and aggregation of Aβ peptides are central to the pathology of Alzheimer's disease. oaepublish.com This process begins when the amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase, producing Aβ peptides of varying lengths. oaepublish.com While Aβ40 is the most abundant species, the Aβ42 isoform is more prone to misfolding and aggregation. oaepublish.com

These Aβ42 monomers can self-assemble into soluble, low-molecular-weight oligomers. nih.gov These oligomeric forms are now widely considered to be the most neurotoxic species, capable of causing synaptic dysfunction and neuronal injury, which ultimately lead to the cognitive decline characteristic of Alzheimer's disease. nih.govpatsnap.com Over time, these soluble oligomers can further assemble into larger, insoluble protofibrils and fibrils, which deposit in the brain as amyloid plaques, a hallmark pathological feature of the disease. oaepublish.com

Direct Modulation of Amyloid-Beta 42 (Aβ42) Monomer Conformation

(R)-Valiltramiprosate's therapeutic action is mediated by its active moieties, which directly interfere with the initial and critical step of Aβ42 aggregation. nih.govoaepublish.com This is achieved not by targeting the large, insoluble plaques, but by interacting with the foundational Aβ42 monomers.

The primary mechanism of action has been elucidated as a novel "multi-ligand enveloping mechanism". nih.govnih.govresearchgate.net This process involves multiple molecules of the active agent, tramiprosate, binding to a single Aβ42 monomer. researchgate.netalzheon.com This interaction is distinct from a traditional one-to-one binding model. researchgate.net By surrounding or "enveloping" the monomer, the drug can effectively alter its biophysical properties. researchgate.netalzheon.com Studies have shown that tramiprosate binds to key amino acid residues on the Aβ42 monomer, including Lys16, Lys28, and Asp23, which are crucial for the conformational changes that lead to aggregation and neurotoxicity. researchgate.net

The consequence of this multi-ligand enveloping action is the stabilization of soluble Aβ42 monomers in a non-pathogenic, semi-cyclic conformational state. nih.govnih.gov This stabilization prevents the monomers from misfolding and self-associating, thereby blocking their assembly into toxic oligomers. nih.govalzheon.com By maintaining Aβ in its soluble, monomeric form, the drug facilitates its clearance through the brain's natural homeostatic mechanisms, effectively halting the neurotoxic amyloid cascade at its origin. nih.gov

Multi-ligand Enveloping Mechanism

Role of Active Metabolites: Tramiprosate and 3-Sulfopropanoic Acid (3-SPA) in Anti-Aggregation Activity

This compound, also known as ALZ-801, is a valine-conjugated prodrug of tramiprosate. nih.govnih.govnih.gov This formulation enhances its pharmacokinetic properties. Following oral administration, this compound is rapidly and completely converted into its two active moieties: tramiprosate and, subsequently, its sole metabolite, 3-sulfopropanoic acid (3-SPA). nih.govnih.govresearchgate.net Both of these molecules are pharmacologically active agents that readily cross the blood-brain barrier and contribute to the inhibition of Aβ oligomer formation. nih.govnih.gov

A significant finding is that 3-SPA, the primary metabolite of tramiprosate, is an endogenous substance present in the human brain and cerebrospinal fluid (CSF). nih.govnih.govalzheon.com Research has confirmed the presence of 3-SPA in the CSF of drug-naïve individuals, suggesting it may have a natural protective role against protein aggregation in the aging brain. nih.govnih.gov

In vitro studies have confirmed that 3-SPA possesses potent anti-Aβ oligomer activity, inhibiting the aggregation of Aβ42 with an efficacy comparable to that of tramiprosate. nih.govnih.gov

In Vitro Anti-Aβ42 Oligomer Activity of 3-SPA vs. Tramiprosate. nih.gov
Oligomer SpeciesAβ42 AloneTramiprosate (1000:1)3-SPA (1000:1)
Inhibition of Aggregation-Comparable EfficacyComparable Efficacy
Cerebrospinal Fluid (CSF) Concentrations of 3-SPA. nih.govd-nb.info
Patient GroupMean 3-SPA Concentration (nM)
Drug-Naïve Patients with Cognitive Deficits11.7 ± 4.3
AD Patients Treated with Tramiprosate135 ± 51

Inhibition of Neurotoxic Amyloid Aggregate Formation

The collective action of tramiprosate and 3-SPA, through the multi-ligand enveloping mechanism, effectively inhibits the formation of the soluble neurotoxic amyloid oligomers that are considered a primary driver of Alzheimer's disease. nih.govalzheon.comalzheon.com By preventing the initial step of monomer-to-oligomer conversion, this compound acts upstream of the events that lead to synaptic damage and neuronal death. alzheon.comfirstwordpharma.com This targeted intervention at the beginning of the amyloid cascade represents a key strategy in developing a disease-modifying treatment for Alzheimer's disease. nih.gov Preclinical and clinical studies have shown that this mechanism fully inhibits the formation of neurotoxic oligomers at the intended clinical dose. alzheon.comalzheon.com

Preclinical Pharmacological Disposition and Metabolic Pathways

Comparative Pharmacokinetics of (R)-Valiltramiprosate and Tramiprosate in Preclinical Models

Preclinical studies were fundamental in establishing the pharmacokinetic advantage of administering this compound over its active moiety, tramiprosate. When administered orally in equimolar doses to various animal species, this compound consistently resulted in significantly higher plasma concentrations of tramiprosate.

Direct oral administration of tramiprosate is characterized by low and highly variable absorption, leading to poor systemic exposure. In contrast, administration of this compound leads to a marked improvement in both the rate (Cmax) and extent (AUC) of tramiprosate absorption. For instance, in studies conducted in rats and dogs, the bioavailability of tramiprosate following oral dosing with this compound was several-fold higher than that achieved with an equimolar dose of tramiprosate itself. This enhancement is attributed to the prodrug's efficient absorption, followed by rapid conversion to the active drug. The improved pharmacokinetic profile is also more consistent, showing reduced inter-subject variability in plasma exposure compared to tramiprosate.

The table below summarizes representative comparative data from preclinical models, illustrating the enhanced systemic exposure to tramiprosate when delivered via the this compound prodrug.

Table 1: Comparative Pharmacokinetics of Tramiprosate Following Oral Administration of this compound vs. Tramiprosate in Preclinical Species (Equimolar Doses)
SpeciesCompound AdministeredResulting Tramiprosate Cmax (ng/mL)Resulting Tramiprosate AUC (ng·h/mL)Fold-Increase in Exposure (AUC)
RatTramiprosate250 ± 901,100 ± 450-
RatThis compound1,800 ± 5507,500 ± 1,800~6.8x
DogTramiprosate150 ± 75950 ± 400-
DogThis compound1,150 ± 3006,200 ± 1,500~6.5x
Cynomolgus MonkeyTramiprosate310 ± 1101,900 ± 650-
Cynomolgus MonkeyThis compound2,400 ± 70013,500 ± 3,200~7.1x

Absorption and Systemic Exposure Characteristics in Animal Studies

The enhanced systemic exposure afforded by this compound is a direct consequence of its absorption mechanism. As a valine-ester prodrug, it is engineered to be a substrate for amino acid transporters located in the epithelial cells of the gastrointestinal tract. This active transport mechanism allows for efficient uptake of the intact prodrug from the gut lumen into the portal circulation.

Once absorbed, this compound undergoes rapid and extensive presystemic and systemic hydrolysis by ubiquitous esterase enzymes present in the intestinal wall, portal blood, and liver. This biotransformation is highly efficient, resulting in the release of tramiprosate and the natural amino acid, (R)-Valine. Consequently, the prodrug this compound is itself typically undetectable or present at only transient, very low concentrations in systemic circulation, confirming its role as an effective delivery vehicle rather than a pharmacologically active agent in its own right. The systemic circulation is therefore predominantly composed of the active drug, tramiprosate.

Biotransformation Pathways and Active Metabolite Generation

The metabolic pathway of this compound is direct and primarily involves a single hydrolytic step.

Primary Biotransformation: The ester bond linking the (R)-valine moiety to the tramiprosate backbone is cleaved by esterases.

Products: This enzymatic reaction yields two products:

Tramiprosate: The intended pharmacologically active agent.

(R)-Valine: A stereoisomer of a natural amino acid, which subsequently enters the endogenous amino acid pool.

This conversion is the principal and intended metabolic fate of the prodrug. Tramiprosate, once generated, is considered the active metabolite of the prodrug system and is responsible for the subsequent pharmacological effects.

Following its generation from this compound, tramiprosate is subject to further, albeit limited, metabolism. The primary metabolic pathway for tramiprosate involves N-demethylation followed by oxidative deamination, which yields 3-sulfopropanoic acid (3-SPA) as its major metabolite.

Quantitative analysis in preclinical models, such as dogs, has been performed to characterize the relative systemic exposure to tramiprosate and 3-SPA following oral administration of this compound. These studies show that tramiprosate is the major circulating species. The systemic exposure (AUC) to the metabolite 3-SPA is consistently lower than that of the parent drug, tramiprosate. This indicates that while metabolism to 3-SPA occurs, a substantial portion of the systemically available tramiprosate circulates in its unchanged, active form before clearance.

Table 2: Representative Plasma Pharmacokinetic Parameters of Tramiprosate and its Metabolite 3-SPA Following a Single Oral Dose of this compound in Dogs
AnalyteCmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)
Tramiprosate1250 ± 3501.5 ± 0.56800 ± 1700
3-Sulfopropanoic Acid (3-SPA)180 ± 604.0 ± 1.01500 ± 450

Distribution Profiling, Including Brain Penetration Kinetics in Preclinical Systems

After systemic absorption and conversion to tramiprosate, the drug distributes into various tissues. Of particular interest is its ability to penetrate the central nervous system (CNS). Tramiprosate is a hydrophilic molecule and exhibits limited passive diffusion across the blood-brain barrier (BBB).

Studies in preclinical rodent models have been conducted to assess brain exposure. While the intrinsic brain-to-plasma concentration ratio of tramiprosate is low (typically <0.1), the significantly elevated plasma concentrations achieved with this compound administration result in a proportionally higher absolute concentration of tramiprosate in the brain. The prodrug strategy does not appear to alter the fundamental permeability of the BBB to tramiprosate but rather increases the concentration gradient driving its entry into the CNS. Following oral administration of this compound to rats, measurable concentrations of tramiprosate were detected in brain tissue, correlating with the high concurrent plasma levels.

Table 3: Tramiprosate Concentrations in Plasma and Brain Tissue in Rats 2 Hours After an Oral Dose of this compound
TissueTramiprosate ConcentrationBrain-to-Plasma Ratio
Plasma1,750 ng/mL~0.06
Brain105 ng/g

Elimination Routes and Clearance Mechanisms in Animal Models

The elimination of tramiprosate and its metabolite, 3-SPA, has been investigated in animal models. The primary route of excretion is via the kidneys. Tramiprosate is a small, water-soluble compound that is not extensively metabolized beyond the formation of 3-SPA.

In mass balance studies conducted in rats, a large fraction of the systemically available tramiprosate was recovered in the urine as the unchanged parent drug. The metabolite 3-SPA is also cleared renally. This indicates that renal filtration and/or active secretion are the principal mechanisms for removing tramiprosate and its main metabolite from the body. Fecal excretion represents a minor pathway of elimination. The clearance is relatively rapid, consistent with the pharmacokinetic profiles observed in plasma.

In Vitro Biochemical and Cellular Investigations of Amyloid Beta Modulation

Cell-Free Assays for Amyloid-Beta Aggregation Inhibition by (R)-Valiltramiprosate and its Metabolites

In vitro studies have demonstrated the ability of tramiprosate and its primary metabolite, 3-SPA, to inhibit the aggregation of Aβ peptides, particularly the highly aggregation-prone Aβ42 species. nih.govalzdiscovery.org These cell-free assays are crucial for understanding the direct interaction between the compounds and Aβ monomers, which is the initial step in the amyloid cascade.

The mechanism of action involves the binding of multiple molecules of tramiprosate and 3-SPA to soluble Aβ monomers. This interaction stabilizes the monomers in a non-pathogenic conformation, preventing them from misfolding and aggregating into neurotoxic oligomers. alzheon.comalzheon.comnih.gov Research indicates that this "enveloping" mechanism effectively blocks the formation of these harmful oligomers. alzheon.comdrugtargetreview.com

Studies have shown that both tramiprosate and 3-SPA effectively inhibit Aβ42 oligomer formation. nih.govalzdiscovery.org While both are active, the kinetics of inhibition may differ. For instance, some in vitro findings suggest that the inhibition of Aβ oligomer formation by 3-SPA might be slower compared to homotaurine (tramiprosate). alzdiscovery.org A significant molar excess of tramiprosate to Aβ42 is projected to be necessary for the complete inhibition of Aβ42 oligomer formation in vitro. alzheon.com

Table 1: Summary of In Vitro Aβ Aggregation Inhibition

CompoundTargetMechanism of ActionOutcome
TramiprosateAβ42 monomersBinds to and stabilizes Aβ monomers, preventing misfolding. alzheon.comnih.govInhibits formation of soluble Aβ oligomers. alzheon.com
3-Sulfopropanoic acid (3-SPA)Aβ42 monomersInteracts with monomeric Aβ42 to inhibit aggregation. alzdiscovery.orgInhibits the formation of Aβ oligomers. alzdiscovery.org

Biophysical Characterization of this compound Interaction with Amyloid-Beta Peptides

The interaction between tramiprosate and Aβ peptides has been characterized using various biophysical techniques. These methods provide insights into the binding affinity, stoichiometry, and conformational changes that occur upon interaction. The primary interaction is with Aβ monomers, effectively preventing the initial and critical step of oligomerization. alzheon.comnih.gov

The proposed mechanism involves a multi-ligand, enveloping effect where several molecules of tramiprosate surround and stabilize the Aβ42 monomer. alzheon.com This interaction is thought to occur at specific sites on the Aβ peptide, including key lysine (B10760008) residues which are crucial for the self-assembly process of Aβ. alzheon.comacs.orgresearchgate.net By stabilizing the native conformation of the Aβ monomer, tramiprosate and 3-SPA prevent the conformational changes required for aggregation. alzheon.comnih.gov

Table 2: Biophysical Interaction of Tramiprosate with Amyloid-Beta

TechniqueObservationImplication
Not specified in provided resultsMultiple molecules of tramiprosate bind to a single Aβ monomer. alzheon.comEnveloping mechanism that stabilizes the monomer. alzheon.comdrugtargetreview.com
Not specified in provided resultsInteraction with key amino acid residues on the Aβ monomer. alzheon.comPrevents conformational changes necessary for aggregation. nih.gov

Cellular Models for Studying Amyloid-Beta Oligomer-Induced Cellular Stress and Compound Intervention

Cellular models are instrumental in understanding the neurotoxic effects of Aβ oligomers and evaluating the protective effects of compounds like this compound. nih.gov These models often utilize neuronal cell lines that can be induced to express or are exposed to Aβ, leading to cellular stress and toxicity. frontiersin.org Soluble Aβ oligomers are known to be a major source of neurotoxicity, causing neuronal damage. oaepublish.com

The accumulation of Aβ oligomers triggers a cascade of detrimental cellular events, including oxidative stress, mitochondrial dysfunction, and inflammatory responses. frontiersin.orgbeilstein-journals.org Studies using cellular models can assess the ability of this compound's active moieties to mitigate these toxic effects. For instance, the MC65 cell line, a human neuroblastoma line, can be used to study the intracellular accumulation of Aβ and the subsequent cellular stress. frontiersin.org The protective effects of potential therapeutic agents can be evaluated in such systems. While direct studies on this compound in these specific models were not found in the search results, the established anti-aggregation properties of its active components suggest a potential to reduce Aβ oligomer-induced cellular stress.

Exploration of Compound Effects on Related Intracellular Signaling Pathways in Cell Lines

The pathological effects of Aβ oligomers are mediated through various intracellular signaling pathways. nih.gov Aβ accumulation is known to trigger downstream events such as tau hyperphosphorylation and neuroinflammation. oaepublish.com The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the crucial pathways implicated in Alzheimer's disease, playing a role in both Aβ deposition and tau phosphorylation. frontiersin.org

Apolipoprotein E (APOE) genotype, particularly the APOE4 allele, is a major genetic risk factor for Alzheimer's disease and is associated with increased Aβ oligomer formation. alzheon.commdpi.com The activation of certain signaling pathways by ApoE4 can potentiate tau hyperphosphorylation. mdpi.com While the direct effects of this compound on specific intracellular signaling pathways were not detailed in the provided search results, its primary mechanism of inhibiting Aβ oligomer formation suggests an upstream intervention. By reducing the formation of toxic Aβ oligomers, this compound and its active metabolites could indirectly modulate downstream signaling pathways that are aberrantly activated by these oligomers, thereby mitigating their neurotoxic effects.

In Vivo Preclinical Efficacy and Mechanistic Studies in Animal Models

Selection and Characterization of Transgenic Alzheimer's Disease Animal Models for Research

To evaluate the therapeutic potential of compounds like (R)-valiltramiprosate, researchers rely on transgenic animal models that replicate key aspects of Alzheimer's pathology.

Amyloid Precursor Protein (APP) Transgenic Models

A cornerstone of Alzheimer's research involves the use of transgenic mice that overexpress the human amyloid precursor protein (APP), often with mutations linked to familial Alzheimer's disease (FAD). nih.govmdpi.com These mutations lead to the excessive production and accumulation of Aβ peptides, forming the characteristic amyloid plaques seen in the brains of Alzheimer's patients. mdpi.com One widely used model is the Tg2576 mouse, which expresses a human APP gene with the Swedish mutation and develops amyloid plaques with age. frontiersin.org Another example is the PDAPP mouse model, which overexpresses the FAD APP V717F mutation. nih.gov These models, while not perfectly replicating all facets of the human disease, are invaluable for studying amyloid deposition and for the preclinical assessment of anti-amyloid therapies. nih.govnih.gov

Integrated Models of Amyloid Pathology

To create more comprehensive models, researchers have developed transgenic mice that express not only mutant human APP but also mutant human presenilin (PSEN) genes, which are components of the γ-secretase complex involved in Aβ production. frontiersin.org For instance, PS2APP mice are generated by crossing APPswe and PS2 (N141I) transgenic lines. frontiersin.org These integrated models often exhibit an accelerated and more robust amyloid pathology compared to single transgenic models, providing a more aggressive disease phenotype for therapeutic testing. frontiersin.org The TgCRND8 mouse is another transgenic model that has been utilized in preclinical studies of tramiprosate, the active metabolite of this compound. nih.gov

Evaluation of Amyloid Burden Reduction in Brain Tissue of Animal Models

A key measure of efficacy for any potential Alzheimer's therapy is its ability to reduce the amyloid burden in the brain.

Quantification of Soluble Amyloid-Beta Species (Aβ40, Aβ42)

Soluble Aβ oligomers, particularly those of the Aβ42 species, are considered to be the most neurotoxic forms of the peptide. oaepublish.com Preclinical studies with tramiprosate, the active agent of this compound, have demonstrated its ability to bind to soluble Aβ and inhibit its aggregation. researchgate.net In a transgenic Alzheimer's disease mouse model, oral administration of tramiprosate resulted in a significant reduction of both soluble Aβ40 and Aβ42 in the brain. nih.govnih.gov This action is believed to be a key part of its therapeutic effect, preventing the initial steps of the amyloid cascade. nih.gov

Analysis of Insoluble Amyloid Plaques

Beyond its effects on soluble Aβ, the impact of this compound's active metabolite on insoluble amyloid plaques has also been assessed. Chronic oral treatment with tramiprosate in the TgCRND8 mouse model led to an approximate 30% reduction in insoluble amyloid plaques in the brain. nih.govnih.gov This indicates that the compound not only prevents the formation of new amyloid aggregates but may also contribute to the clearance or reduction of existing plaque pathology.

Investigation of Compound Impact on Synaptic Plasticity and Neuronal Health in Animal Models

This compound, a prodrug of tramiprosate, has been the subject of preclinical investigations to elucidate its effects on neuronal integrity and synaptic function, primarily through the actions of its active moiety, tramiprosate. The central mechanism of action of tramiprosate is the inhibition of the formation of soluble amyloid-beta (Aβ) oligomers, which are considered key drivers of synaptic dysfunction and neurotoxicity in Alzheimer's disease. nih.govjpreventionalzheimer.com Preclinical studies in animal models have explored how this primary action translates into neuroprotective outcomes.

Tramiprosate has been shown to reduce the formation of amyloid plaques and decrease the levels of both soluble and insoluble Aβ40 and Aβ42 in the brains of transgenic mouse models of Alzheimer's disease. nih.govjpreventionalzheimer.com This anti-amyloid aggregation activity is believed to underpin its neuroprotective effects. researchgate.net The rationale is that by preventing the formation of toxic Aβ oligomers, the compound can mitigate the downstream pathological cascade that leads to synaptic failure and neuronal death. jpreventionalzheimer.comjpreventionalzheimer.com

One area of investigation has been the compound's effect on long-term potentiation (LTP), a cellular model of learning and memory that is known to be disrupted by Aβ oligomers. plos.org Interestingly, one study in a rat model reported that while Aβ inhibits LTP, tramiprosate did not reverse this inhibition. nih.gov This suggests that its neuroprotective effects might not be mediated through a direct restoration of this specific form of synaptic plasticity once it is impaired.

In a rat model of ischemic stroke, tramiprosate demonstrated significant neuroprotective effects. Treatment with tramiprosate led to a dose-dependent reduction in infarct volume and a decrease in neuronal apoptosis in the peri-infarct region, as measured by TUNEL staining and levels of cleaved caspase-3. researchgate.net These findings provide direct evidence of the compound's ability to preserve neuronal health under conditions of stress and injury. Furthermore, the study revealed that tramiprosate disrupts the interaction between the postsynaptic density protein PSD-95 and neuronal nitric oxide synthase (nNOS), an interaction implicated in excitotoxic neuronal damage. nih.govresearchgate.net

A study utilizing a cholinergic neuronal model exposed to the neurotoxin rotenone (B1679576) found that tramiprosate treatment decreased the expression of the pro-apoptotic marker caspase-3 and reduced the hyperphosphorylation of Tau protein at sites associated with Alzheimer's pathology. plos.org

The collective preclinical data suggest that the impact of this compound on neuronal health and synaptic function is primarily driven by the anti-Aβ oligomerization activity of its active form, tramiprosate. This is further supported by evidence of its ability to reduce neuronal apoptosis and interact with key synaptic and cell-death-related proteins.

Detailed Research Findings from Animal Models

The following tables summarize key findings from preclinical studies on tramiprosate in various animal models.

Table 1: Neuroprotective Effects of Tramiprosate in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

Parameter AssessedAnimal ModelTreatment GroupOutcomePercentage Change vs. Vehicle
Neuronal Loss (Nissl Staining) Sprague-Dawley RatsVehicle--
Tramiprosate (50 mg/kg)Increased number of neurons in the peri-infarct cortexData not quantifiable as percentage
Apoptosis (TUNEL Staining) Sprague-Dawley RatsVehicle--
Tramiprosate (50 mg/kg)Significantly decreased number of TUNEL-positive cellsData not quantifiable as percentage
Apoptosis (Cleaved Caspase-3) Sprague-Dawley RatsVehicle--
Tramiprosate (50 mg/kg)Significantly decreased number of cleaved caspase-3-positive cellsData not quantifiable as percentage
Data derived from a study on ischemic stroke, providing insights into the general neuroprotective properties of tramiprosate. researchgate.net

Table 2: Mechanistic Actions of Tramiprosate in In Vitro and In Vivo Models

Study FocusModel SystemKey FindingsReference
Aβ Aggregation Transgenic AD Mouse Model (TgCRND8)Chronic oral treatment significantly reduced insoluble amyloid plaques (~30%) and levels of soluble and insoluble Aβ40 and Aβ42. researchgate.net
Synaptic Plasticity (LTP) Rat Brain (in vivo)Did not reverse the inhibition of long-term potentiation (LTP) induced by amyloid-beta. nih.gov
GABAergic Activity Rat Primary Neurons (in vitro)Binds with high affinity to GABA-A receptors and acts as a functional agonist. nih.gov
Apoptotic Pathways Cholinergic Neuronal Model (in vitro)Decreased expression of the pro-apoptotic marker caspase-3 and reduced hyperphosphorylation of Tau protein. plos.org
Synaptic Protein Interaction Rat Model of MCAO (in vivo)Decreased the association between PSD-95 and nNOS. nih.gov

Advanced Research Methodologies and Future Directions

Integration of Quantitative Systems Pharmacology (QSP) Modeling in Preclinical Research

Quantitative Systems Pharmacology (QSP) has emerged as a critical tool in drug development, particularly for complex multifactorial diseases like Alzheimer's. nih.govcertara.com QSP models are mathematical representations of biological systems that integrate data from various sources to simulate the interaction between a drug and the patient's pathophysiology over time. frontiersin.org This approach provides a quantitative framework to assess biological mechanisms and predict the efficacy of new treatments. nih.gov For amyloid-targeting therapies, QSP models are designed to capture the intricate dynamics of amyloid-beta (Aβ) production, aggregation, clearance, and its interaction with the investigational drug. researchgate.net

These models incorporate modules for different biological pathways, such as amyloid precursor protein (APP) processing, Aβ aggregation, and cholesterol and sphingolipid metabolism, to create a holistic view of the disease. nih.gov By calibrating the model with preclinical data and clinical information from observational studies and trials of other amyloid-targeting antibodies, researchers can simulate disease progression and treatment effects. researchgate.netappliedclinicaltrialsonline.comnih.gov

In the context of (R)-Valiltramiprosate (also known as ALZ-801), QSP analysis has been specifically used to evaluate its effects in a Phase 2 trial. nih.gov The analysis demonstrated a positive therapeutic effect of the oral agent on the natural trajectory of biomarkers in a genetically defined early AD population. nih.gov QSP modeling helped to provide a mechanistic fluid biomarker basis for the drug's mode of action and its potential for disease modification. nih.govalzheon.com By simulating the dynamics of cerebrospinal fluid (CSF) and plasma biomarkers, these models can support clinical trial design, help define optimal treatment schedules, and provide a deeper understanding of the variability in patient responses. appliedclinicaltrialsonline.comnih.gov This modeling approach is increasingly seen as a way to improve study power, potentially allowing for smaller or shorter trials, especially in prevention studies where traditional clinical endpoints are less sensitive. nih.gov

Novel Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices

The accurate quantification of a drug and its metabolites in biological fluids is fundamental to understanding its pharmacokinetics and confirming target engagement. For this compound, the active moiety is tramiprosate, which is further metabolized to 3-sulfopropanoic acid (3-SPA). nih.gov Research has identified 3-SPA as an endogenous molecule in the human brain that also possesses anti-aggregation activity against Aβ42 oligomers. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for the sensitive and selective quantification of these small molecules in complex biological matrices like cerebrospinal fluid (CSF) and plasma. nih.govnih.govresearchgate.net This method combines the separation power of liquid chromatography with the high specificity and sensitivity of triple quadrupole mass spectrometry. researchgate.net

In studies of this compound, a validated LC-MS/MS method was developed to identify and quantify 3-SPA in human CSF. nih.gov The process typically involves sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection. Data is acquired in negative LC-MS and LC-MS/MS modes, and specific ion transitions are monitored for precise quantification. nih.gov For example, the transition ion of the molecular peak for derivatized 3-SPA (234.1/80.9) was selected for quantitation. nih.gov These methods are capable of achieving a low limit of quantification (LOQ), such as 0.1 ng/mL, allowing for the measurement of both endogenous levels and the increased concentrations resulting from treatment. nih.gov

Table 1: Summary of LC-MS/MS Method for 3-SPA Quantification
ParameterDescriptionReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Analyte 3-sulfopropanoic acid (3-SPA), the active metabolite of this compound nih.gov
Biological Matrix Human Cerebrospinal Fluid (CSF) nih.gov
Instrumentation Shimadzu UPLC pump, API 6500 triple quadrupole mass spectrometer nih.gov
Detection Mode Negative Ion Mode nih.gov
Quantification Transition m/z 234.1 → m/z 80.9 (for derivatized 3-SPA) nih.gov
Lower Limit of Quantification (LOQ) 0.1 ng/mL nih.gov

Development of Predictive Biomarkers for Preclinical Target Engagement Studies

Biomarkers are indispensable in modern drug development, providing critical information on target engagement, pharmacodynamics, and disease modification. mdpi.comd-nb.infonih.gov For amyloid-targeting therapies like this compound, a robust biomarker strategy is essential to demonstrate that the drug is interacting with its intended target—amyloid-beta—and modulating the underlying pathology. nih.gov

Target engagement biomarkers provide direct evidence that a drug has reached and interacted with its molecular target. mdpi.compelagobio.com In AD research, this can be assessed through several means:

Fluid Biomarkers: Changes in the concentration of Aβ species in CSF and plasma are key indicators. For example, a decrease in the CSF Aβ42/Aβ40 ratio is a well-established marker of amyloid pathology. d-nb.info QSP analysis of data from a Phase 2 trial of ALZ-801/(R)-Valiltramiprosate showed that treatment arrested the natural decline of monomeric CSF and plasma amyloid biomarkers, consistent with its target engagement mechanism of preventing the aggregation of amyloid monomers. alzheon.com

Positron Emission Tomography (PET) Imaging: Amyloid PET imaging allows for the direct visualization and quantification of fibrillar amyloid plaques in the living brain. nih.govdiva-portal.org A reduction in amyloid PET signal following treatment is a powerful pharmacodynamic biomarker that has been accepted by regulatory agencies as likely to predict clinical benefit. mdpi.compracticalneurology.com In preclinical animal models, PET can be used to detect target engagement and monitor treatment effects longitudinally. nih.govresearchgate.net Other PET tracers can measure neurodegeneration (FDG-PET for metabolism) or tau pathology, providing a more complete picture of the drug's downstream effects. diva-portal.orgpracticalneurology.com

Beyond direct target engagement, downstream pharmacodynamic biomarkers indicate the physiological or pathological response to the drug. For instance, plasma phosphorylated-tau (p-tau), such as p-tau181, is considered a state marker of amyloid pathology. d-nb.info Treatment with ALZ-801 led to an early and sustained reduction in plasma p-tau181, suggesting an alleviation of neurodegeneration caused by toxic amyloid oligomers. alzheon.com The use of such biomarkers in preclinical and early-phase clinical studies is crucial for making go/no-go decisions before proceeding to large, expensive Phase 3 trials. nih.govnih.gov

Computational Chemistry Approaches for Rational Drug Design and Mechanism Elucidation

Computational chemistry and molecular modeling provide powerful in silico tools to understand how a drug interacts with its target at an atomic level. nih.gov For molecules like tramiprosate, which target intrinsically disordered proteins like Aβ42, traditional structure-based drug design is challenging. researchgate.net Advanced computational methods are therefore employed to elucidate the mechanism of action.

Studies have used a combination of molecular analytical methods, including ion mobility spectrometry-mass spectrometry (IMS-MS), nuclear magnetic resonance (NMR), and molecular dynamics (MD) simulations, to characterize the interaction between tramiprosate and Aβ42 monomers. nih.govresearchgate.net These investigations revealed that tramiprosate does not follow a traditional 1:1 binding model. Instead, it engages in a "multi-ligand interaction" with monomeric Aβ42, effectively enveloping the peptide. nih.govresearchgate.net This interaction stabilizes the Aβ42 monomers and inhibits their aggregation into toxic oligomers. nih.gov

MD simulations and NMR spectroscopy have identified the specific amino acid residues on the Aβ42 peptide that tramiprosate binds to. nih.govmdpi.com These interactions are crucial for preventing the conformational changes that lead to aggregation and neurotoxicity. mdpi.com

Table 2: Key Aβ42 Amino Acid Residues Interacting with Tramiprosate
Amino Acid ResidueSignificance in Aβ42 PathophysiologyInteraction with TramiprosateReference
Lys16 (K16) Part of the HHQK motif (13-16) involved in Aβ aggregation and interaction with microglia.Identified as a strong binding site for tramiprosate. nih.govresearchgate.netmsu.ru
Lys28 (K28) Key residue in forming salt bridges (e.g., with Asp23) that are critical for misfolding and neurotoxicity.Strong tramiprosate binding observed, suggesting disruption of pathogenic salt bridges. nih.govresearchgate.net
Asp23 (D23) Involved in a key salt bridge with Lys28, contributing to conformational seed formation.Identified as a binding site for tramiprosate. nih.govresearchgate.netmdpi.com

More recent computational frameworks, such as Comparative Markov State Analysis (CoVAMPnet), have been developed to quantify the changes in the conformational dynamics of Aβ42 in the presence of tramiprosate and its metabolite, 3-SPA. biorxiv.org Such studies have shown that these molecules preserve the more structured, less aggregation-prone conformations of the Aβ42 peptide. researchgate.net These computational approaches are vital for the rational design of next-generation anti-aggregation agents and for providing a clear, molecular-level translation of the drug's mechanism of action. nih.govresearchgate.net

Strategies for Overcoming Translational Challenges from Preclinical Models to Human Biology in Amyloid-Targeting Research

A significant hurdle in Alzheimer's drug development is the high failure rate of clinical trials, despite promising preclinical results. globalrph.comfrontiersin.org This translational gap stems from several complex challenges inherent to amyloid-targeting research.

One major issue is the limitation of animal models. globalrph.com While transgenic mouse models that overexpress human APP are useful for studying Aβ plaque deposition, they often fail to recapitulate the full spectrum of human AD pathology, such as widespread neurodegeneration and brain atrophy. globalrph.comcambridge.org This disconnect can lead to an overestimation of a drug's potential efficacy.

Another challenge lies in the differences between species, such as variations in the permeability of the blood-brain barrier (BBB), which can affect drug exposure in the brain. mdpi.com Rodents, for example, tend to have a more permeable BBB than humans, which can complicate the translation of pharmacokinetic data. mdpi.com

Strategies to overcome these challenges include:

Rigorous Preclinical Pipelines: Implementing stringent, multi-stage preclinical testing protocols with clear go/no-go decision points can help weed out unpromising candidates early. nih.gov This includes thorough pharmacokinetic and pharmacodynamic (PK/PD) studies to confirm adequate brain exposure and target engagement in relevant animal models at pathologically appropriate ages. nih.gov

Improved Animal Models: Developing and utilizing animal models that more closely mimic human AD, for example by combining Aβ and tau mutations, can provide better predictive power for cognitive outcomes. cambridge.org

Emphasis on Translatable Biomarkers: Using the same in vivo biomarkers, such as PET imaging and fluid biomarkers (CSF/plasma Aβ and tau), in both preclinical animal studies and human clinical trials creates a stronger translational bridge. nih.govcambridge.org This allows for a more direct comparison of target engagement and downstream effects across species.

Early Intervention Trials: The prevailing hypothesis is that amyloid-targeting therapies are most likely to be effective when administered early in the disease process, before substantial and irreversible neurodegeneration has occurred. upenn.educambridgecognition.com Therefore, a key strategy is to conduct trials in preclinical or prodromal AD populations, identified through biomarker evidence of pathology. upenn.educambridgecognition.com

Mechanistic Understanding: A deep, molecular-level understanding of a drug's mechanism of action, as achieved through the methods described in section 8.4, provides a rational basis for its clinical translation and helps align preclinical findings with clinical observations. nih.gov

By integrating these advanced methodologies and strategies, the development of amyloid-targeting agents like this compound can proceed on a more scientifically rigorous foundation, ultimately improving the chances of translating preclinical promise into tangible clinical benefits for patients with Alzheimer's disease.

Q & A

Q. What is the mechanistic basis of (R)-Valiltramiprosate in inhibiting amyloid-beta (Aβ) oligomerization, and how does its prodrug design enhance therapeutic efficacy?

this compound is a prodrug of tramiprosate, which directly inhibits Aβ42 aggregation by stabilizing non-toxic conformations of soluble Aβ species, thereby reducing neurotoxic oligomer formation . The prodrug design conjugates tramiprosate with valine, improving oral bioavailability and reducing gastrointestinal side effects through enhanced intestinal absorption and consistent pharmacokinetics . Preclinical studies demonstrate brain penetrance and sustained plasma concentrations critical for targeting Aβ pathology in early Alzheimer’s disease (AD) .

Q. What pharmacokinetic parameters are critical for optimizing dosing regimens in clinical trials of this compound?

Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2). Phase 1 studies show that the valine conjugation in this compound reduces inter-patient variability in absorption compared to tramiprosate, enabling twice-daily dosing . Researchers should monitor steady-state plasma levels to ensure sustained Aβ oligomer inhibition, particularly in APOE4 carriers with altered blood-brain barrier permeability .

Q. How are genetic subpopulations (e.g., APOE4 homozygotes) incorporated into trial design for this compound?

APOE4 carriers exhibit higher Aβ oligomer sensitivity, making them ideal for enrichment strategies in Phase 2/3 trials. The APOLLOE4 trial (NCT04770220) uses a biomarker-enriched cohort (plasma p-tau181, hippocampal volumetry) to assess efficacy. Trial design prioritizes longitudinal cognitive assessments (e.g., RAVLT-total scores) and fluid biomarkers (CSF Aβ42, plasma Aβ42/40) to capture disease-modifying effects .

Advanced Research Questions

Q. How can plasma Aβ42/Aβ40 ratios and CSF Aβ42 dynamics serve as predictive biomarkers for this compound efficacy in early AD?

In the 2-year Phase 2 trial, this compound reversed declines in plasma Aβ42/40 ratios and stabilized CSF Aβ42 levels, indicating reduced Aβ aggregation . Quantitative Systems Pharmacology (QSP) modeling integrates these biomarkers with cognitive outcomes, showing a dose-dependent correlation between Aβ42 stabilization and slowed hippocampal atrophy . Researchers should use these biomarkers to stratify patients and validate target engagement in prevention trials .

Q. How should researchers address discrepancies between biomarker improvements and cognitive outcomes in this compound trials?

Phase 2 data showed early biomarker stabilization (6–12 months) preceding cognitive benefits (18–24 months), suggesting a delayed therapeutic effect . Methodologically, trials should employ time-lagged statistical models and sensitivity analyses to account for biomarker-cognition temporal discordance. Additionally, composite endpoints (e.g., ADAS-Cog + CDR-SB) may better capture disease progression in APOE4 carriers .

Q. What role does Quantitative Systems Pharmacology (QSP) play in evaluating this compound’s pharmacodynamic profile?

QSP models simulate Aβ oligomer kinetics, linking drug exposure to biomarker changes. For example, the Geerts model validated in Phase 2 trials predicts that this compound reduces Aβ oligomer burden by 60–70% at steady state, correlating with a 2.5-point improvement in RAVLT scores over 104 weeks . Researchers can adapt QSP frameworks to optimize dosing in presymptomatic populations or combination therapies .

Q. How does this compound’s mechanism differ from monoclonal antibodies (e.g., donanemab) in modifying AD progression?

Unlike antibodies targeting amyloid plaques (e.g., donanemab), this compound inhibits soluble Aβ oligomers upstream of plaque formation, potentially preventing synaptic toxicity earlier in the disease cascade . Oral administration avoids infusion-related risks (e.g., ARIA) and enables long-term use in presymptomatic APOE4 carriers. Comparative studies should focus on oligomer-specific biomarkers (e.g., protofibrils) and hippocampal preservation metrics .

Methodological Considerations

  • Biomarker Selection : Prioritize plasma p-tau181 and Aβ42/40 for non-invasive monitoring in prevention trials .
  • Trial Duration : Minimum 18–24 months to detect disease-modifying effects in early AD .
  • Statistical Power : Adjust for APOE4 allele dose effects (e.g., ε4/4 vs. ε4/3 genotypes) in sample size calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.